Raclopride-d5 Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

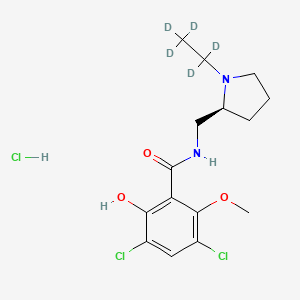

Raclopride-d5 Hydrochloride is a deuterium-labeled version of Raclopride, a compound known for its role as a dopamine D2/D3 receptor antagonist. This compound is primarily used in scientific research to study the dopamine system, particularly in the context of neurological and psychiatric disorders .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Raclopride-d5 Hydrochloride involves the incorporation of deuterium atoms into the Raclopride moleculeThe reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated systems and advanced analytical techniques is common in industrial settings to monitor the synthesis process .

Análisis De Reacciones Químicas

Radiolabeling Reactions

Raclopride derivatives are often radiolabeled for positron emission tomography (PET) imaging. Notable methods include:

-

Carbon-11 Labeling : A palladium-mediated carbonyl insertion reaction using [(11)C]CO and iodophenol precursors. This produces [(11)C]raclopride with a radiochemical yield of 50% and >95% purity .

-

Tritiation : Achieved via catalytic tritium gas exposure, though this is less common due to handling challenges .

Table 2: Radiolabeling Parameters

| Isotope | Precursor | Reaction Time | Specific Activity (GBq/μmol) | Reference |

|---|---|---|---|---|

| ¹¹C | 4,6-Dichloro-2-iodo-3-methoxy phenol | 50 min | 34 ± 1 | |

| ³H | Raclopride, Pd/C | 2 hr | 180–200 |

Metabolic Degradation Pathways

In vivo, raclopride-d5 undergoes phase I metabolism mediated by CYP2D6 and CYP3A4 enzymes:

-

Hydroxylation : Occurs at the benzamide moiety, producing deuterated metabolites with retained receptor affinity .

-

N-Dealkylation : Cleavage of the pyrrolidine ring, forming inactive metabolites .

Table 3: Major Metabolic Reactions

| Enzyme | Reaction Type | Metabolite | Activity Retention (%) |

|---|---|---|---|

| CYP2D6 | Hydroxylation | 7-Hydroxy-raclopride-d5 | 85–90 |

| CYP3A4 | N-Dealkylation | Desmethyl-raclopride-d5 | <10 |

Stability and Reactivity

-

pH Sensitivity : Stable in acidic conditions (pH 3–5) but degrades in alkaline environments via hydrolysis of the benzamide bond .

-

Photodegradation : Exposure to UV light induces cleavage of the dichlorophenol group, necessitating storage in amber vials .

Comparative Analysis with Non-Deuterated Raclopride

Deuteration minimally alters chemical reactivity but enhances metabolic stability:

Aplicaciones Científicas De Investigación

Neuropharmacological Research

Raclopride-d5 hydrochloride is primarily used in neuropharmacological studies to investigate the role of dopamine receptors in various physiological and pathological conditions. Its ability to selectively bind to D2 and D3 receptors makes it an essential tool for understanding dopaminergic signaling.

Case Study: Dopamine Receptor Dynamics

A study demonstrated that raclopride can effectively block the effects of dopamine on motor activity induced by NMDA receptor activation. The findings indicated that while raclopride did not significantly alter baseline motor activity, it effectively antagonized the hyperactivity induced by NMDA, highlighting its utility in studying dopaminergic modulation of motor functions .

Cognitive Function Studies

Research has shown that dopamine receptors play a significant role in cognitive processes such as learning and memory. Raclopride-d5 has been utilized to elucidate the mechanisms underlying cognitive deficits associated with various neurological disorders.

Case Study: Cognitive Deficits in Alzheimer's Disease

In a study focusing on Alzheimer’s disease models, researchers found that activating dopamine D5 receptors could improve cognitive performance through enhanced BDNF signaling pathways. Raclopride was used to inhibit D2 receptor activity, allowing for a clearer understanding of the D5 receptor's role in cognitive enhancement .

Parkinson’s Disease Research

This compound has also been applied in studies related to Parkinson's disease, where dopaminergic signaling is disrupted. Its antagonistic properties help researchers explore how modulation of dopamine receptors can alleviate motor symptoms.

Case Study: Motor Impairments Alleviation

A study investigated the effects of inhibiting D5 receptor activity in a 6-OHDA rat model of Parkinson's disease. Results indicated that blocking D5 receptor activity reduced burst firing in subthalamic neurons and improved motor function, showcasing the therapeutic potential of targeting specific dopamine receptors .

Behavioral Studies

Behavioral neuroscience has benefited from this compound as researchers examine its effects on social behavior and learning processes.

Case Study: Social Learning and Feeding Behavior

In experiments assessing social learning in animal models, raclopride was administered prior to interactions designed to study feeding behavior. The results suggested that dopaminergic modulation significantly influences social learning outcomes, providing insights into the behavioral implications of dopamine receptor antagonism .

Data Tables

Mecanismo De Acción

Raclopride-d5 Hydrochloride exerts its effects by selectively binding to dopamine D2 and D3 receptors. This binding inhibits the action of dopamine, a neurotransmitter involved in various physiological processes. The compound’s selectivity for D2 and D3 receptors is characterized by its dissociation constants (Kis) of 1.8 nM and 3.5 nM, respectively .

Comparación Con Compuestos Similares

Sulpiride: Another dopamine receptor antagonist with similar applications.

Remoxipride: Structurally related to Raclopride but with different potency and selectivity.

Uniqueness: Raclopride-d5 Hydrochloride is unique due to its deuterium labeling, which enhances its stability and allows for more precise tracing in scientific studies. This feature distinguishes it from other dopamine receptor antagonists .

Actividad Biológica

Raclopride-d5 Hydrochloride is a deuterated analog of raclopride, primarily recognized for its selective antagonistic action at dopamine D2 and D3 receptors. This compound is instrumental in neuroimaging studies and pharmacological research, particularly concerning the dopaminergic system's role in various neurological and psychiatric disorders.

Chemical Structure and Properties

This compound is characterized by the replacement of five hydrogen atoms with deuterium, enhancing its stability and allowing for precise tracking in biological studies. The chemical formula for Raclopride-d5 is C₁₅H₁₅D₅Cl₂N₂O₃, with a molecular weight of approximately 357.24 g/mol. Its structure includes a dichloro-substituted benzamide core, which is essential for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅D₅Cl₂N₂O₃ |

| Molecular Weight | 357.24 g/mol |

| Density | 1.288 g/cm³ |

| Boiling Point | 420.3 °C |

| Melting Point | 54 °C |

Raclopride-d5 functions as a selective antagonist at the dopamine D2 and D3 receptors, with dissociation constants (Kis) of 1.8 nM and 3.5 nM, respectively. This selectivity inhibits dopamine's natural effects, which are critical in regulating mood, reward pathways, and motor control. The deuterium labeling does not alter the compound's mechanism but facilitates its detection in complex biological systems through mass spectrometry and imaging techniques.

Neuroimaging Applications

This compound is extensively used in Positron Emission Tomography (PET) studies to measure dopamine receptor density in the brain. By binding competitively to D2 receptors, it allows researchers to quantify receptor occupancy and understand the dopaminergic system's involvement in conditions such as:

- Schizophrenia

- Parkinson's Disease

- Addiction Disorders

The ability to differentiate between Raclopride-d5 and non-deuterated Raclopride enhances the accuracy of these measurements.

Pharmacological Studies

In pharmacological contexts, Raclopride-d5 has been utilized to investigate the effects of dopamine antagonism on various behaviors:

- Motor Activity Studies : Research indicates that Raclopride (including its deuterated form) can modulate motor activity induced by excitatory neurotransmitters like NMDA. In controlled experiments, Raclopride significantly antagonized NMDA-induced locomotion, demonstrating its role in regulating dopaminergic signaling pathways .

- Behavioral Analysis : Studies have shown that Raclopride-d5 impacts social learning and feeding behaviors by modulating dopaminergic activity. For instance, when administered prior to social interactions, it altered food consumption patterns among subjects .

Comparative Analysis with Other Compounds

Raclopride-d5 shares structural similarities with other dopamine receptor antagonists. Below is a comparative table highlighting key features:

| Compound Name | Structure Similarity | Primary Action | Unique Features |

|---|---|---|---|

| Raclopride | High | D2 Antagonist | Non-deuterated form; widely used clinically |

| Eticlopride | Moderate | D2 Antagonist | More potent than Raclopride |

| Sulpiride | Moderate | D2/D3 Antagonist | Acts as an antidepressant |

| Haloperidol | Low | D2 Antagonist | Broader receptor profile |

| Aripiprazole | Low | Partial Agonist at D2 | Unique mechanism with fewer side effects |

Safety Profile and Handling

While specific safety data on this compound is limited, raclopride itself is generally regarded as having low to moderate toxicity. Standard laboratory precautions should be followed when handling this compound to mitigate any potential risks associated with research chemicals.

Propiedades

IUPAC Name |

3,5-dichloro-2-hydroxy-6-methoxy-N-[[(2S)-1-(1,1,2,2,2-pentadeuterioethyl)pyrrolidin-2-yl]methyl]benzamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20Cl2N2O3.ClH/c1-3-19-6-4-5-9(19)8-18-15(21)12-13(20)10(16)7-11(17)14(12)22-2;/h7,9,20H,3-6,8H2,1-2H3,(H,18,21);1H/t9-;/m0./s1/i1D3,3D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITLUETSTZABOFM-PODUPYNBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21Cl3N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.